N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
描述
N1-(3-Fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated aromatic moiety (3-fluorophenyl) and a substituted indoline-piperidine hybrid side chain.
属性
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O2/c1-28-13-10-18-14-17(8-9-21(18)28)22(29-11-3-2-4-12-29)16-26-23(30)24(31)27-20-7-5-6-19(25)15-20/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILRDTQUXIEKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxalamide core, a fluorinated phenyl group, and piperidine and indoline moieties. Its molecular formula is , with a molecular weight of approximately 375.46 g/mol.
Key Structural Components:
- Oxalamide Core: Provides potential for hydrogen bonding and interaction with biological targets.
- Fluorinated Phenyl Group: Enhances lipophilicity and may improve receptor binding affinity.
- Piperidine Ring: Contributes to the pharmacokinetic profile and may influence the compound's interaction with neurotransmitter receptors.
Preliminary studies suggest that this compound may exert its biological effects through multiple pathways:
- Inhibition of Specific Enzymes: The compound may inhibit enzymes involved in inflammatory pathways, similar to other oxalamides.
- Receptor Modulation: Interaction with various receptors, potentially including those related to pain and inflammation.
- Cell Signaling Pathways: Modulation of signaling pathways that regulate cell growth and apoptosis.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of oxalamides in a murine model of arthritis. The results indicated that treatment with similar compounds led to a significant reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that compounds similar to this compound induced apoptosis in various cancer cell lines through mitochondrial pathways, highlighting its potential as an anticancer agent.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide with structurally or functionally related oxalamide derivatives:
*Calculated based on formula C23H26FN5O2.
Key Comparative Insights
Structural Flexibility: The 3-fluorophenyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogs (e.g., S336’s dimethoxybenzyl group) .
Functional Diversity: S336: Unlike the target compound, S336 is optimized for flavor enhancement (umami) and has undergone rigorous toxicological evaluation for food-safe use .
Research and Regulatory Status
- Target Compound: No published toxicity or clinical trial data were identified, suggesting it remains in early-stage research .
- S336: Approved by FEMA (4233) and WHO/FAO for food use, with established NOAEL (No Observed Adverse Effect Level) in rodents .
- BNM-III-170 : Preclinical data support its advancement as an antiviral candidate, though regulatory approval is pending .
常见问题
Q. Optimization strategies :
- Catalyst selection : Use of coupling agents like HATU or EDCI improves reaction efficiency .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., amine activation) to minimize side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural motifs (e.g., fluorophenyl, piperidine) and identifies impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 455 g/mol for related analogs) .
- HPLC : Reverse-phase HPLC with UV detection quantifies purity (>95% for pharmacological studies) .
For advanced structural analysis, X-ray crystallography or 2D-NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities .
Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound against specific enzymatic targets?
Q. Methodological framework :
- Molecular docking studies : Use software (e.g., AutoDock Vina) to predict binding interactions with targets (e.g., kinases, GPCRs) based on the compound’s piperidine and fluorophenyl moieties .
- Kinetic assays : Measure enzyme inhibition (IC50) under varied pH and temperature conditions to assess binding stability .
- Cellular assays : Pair siRNA knockdown of putative targets with dose-response curves to confirm on-target effects .
Example : If targeting a kinase, perform phosphorylation assays (Western blot) to validate inhibition .
Advanced: What strategies are recommended for resolving discrepancies between in vitro potency and in vivo efficacy observed in preclinical studies?
Q. Root-cause analysis approaches :
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution to identify absorption/metabolism issues (e.g., CYP450 interactions) .
- Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites that reduce efficacy .
- Structural analogs : Compare in vitro/vivo data of derivatives (e.g., piperazine vs. piperidine substitutions) to pinpoint pharmacophore requirements .
Case study : If poor CNS penetration is suspected, modify the compound’s logP (e.g., via fluorophenyl substitution) to enhance blood-brain barrier permeability .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity for therapeutic targets?
Q. SAR strategies :
- Fragment replacement : Substitute the indoline ring with bicyclic analogs (e.g., tetrahydroisoquinoline) to enhance target affinity .
- Steric effects : Introduce methyl groups to the piperidine moiety to block off-target interactions .
- Electrostatic tuning : Replace fluorine with chlorine to modulate electron-withdrawing effects and binding kinetics .
Validation : Use radioligand displacement assays to quantify affinity shifts (Ki) for each analog .
Basic: What in vitro assays are suitable for initial biological screening of this compound?
- Cell viability assays (MTT or CellTiter-Glo) to assess cytotoxicity in cancer/normal cell lines .
- Enzyme inhibition assays (e.g., fluorescence-based) for targets like proteases or kinases .
- Receptor binding assays (e.g., radiolabeled ligands for GPCRs) to measure IC50 .
Controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-treated samples .
Advanced: How can computational modeling improve the prediction of this compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
- QSAR models : Train algorithms on datasets of oxalamide derivatives to predict logP, solubility, and CYP450 inhibition .
- Molecular dynamics simulations : Simulate membrane permeability (e.g., POPC lipid bilayers) to estimate oral bioavailability .
- Toxicity prediction : Use tools like ProTox-II to flag potential hepatotoxicity or cardiotoxicity risks .
Validation : Cross-check predictions with in vitro Caco-2 permeability and microsomal stability assays .
Basic: What are the stability considerations for this compound under different storage conditions?
- Temperature : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the oxalamide bond .
- Light sensitivity : Protect from UV exposure to avoid degradation of the fluorophenyl group .
- pH stability : Avoid aqueous solutions with pH <5 or >8 to maintain structural integrity .
Monitoring : Regular HPLC analysis to track degradation over time .
Advanced: How can researchers address conflicting data regarding this compound’s selectivity across related protein isoforms?
- Isoform-specific assays : Design experiments using purified isoforms (e.g., kinase isoforms) to isolate activity .
- Cryo-EM or X-ray crystallography : Resolve binding modes to identify isoform-specific interactions .
- Proteome-wide profiling : Use chemical proteomics (e.g., affinity pulldown-MS) to map off-target binding .
Example : If conflicting data arises for PI3Kα vs. PI3Kγ inhibition, perform kinase panel screens to clarify selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
